molecular formula C10H10BrFO B6229464 1-(bromomethyl)-4-cyclopropoxy-2-fluorobenzene CAS No. 2007827-80-5

1-(bromomethyl)-4-cyclopropoxy-2-fluorobenzene

Cat. No.: B6229464
CAS No.: 2007827-80-5
M. Wt: 245.1
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Description

1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides. This compound features a benzene ring substituted with a bromomethyl group, a cyclopropoxy group, and a fluorine atom. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-4-cyclopropoxy-2-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzene derivative followed by the introduction of the cyclopropoxy and fluorine substituents. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol and a suitable leaving group. The fluorine atom is typically introduced through electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the purification of the final product may involve techniques like recrystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of methyl-substituted benzene derivatives.

    Coupling Reactions: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-4-cyclopropoxy-2-fluorobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. The cyclopropoxy and fluorine substituents can modulate the compound’s lipophilicity, stability, and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-4-methoxy-2-fluorobenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    1-(Bromomethyl)-4-cyclopropoxybenzene: Lacks the fluorine substituent.

    1-(Chloromethyl)-4-cyclopropoxy-2-fluorobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Uniqueness

1-(Bromomethyl)-4-cyclopropoxy-2-fluorobenzene is unique due to the combination of its substituents, which impart distinct chemical reactivity and potential biological activity. The presence of the bromomethyl group allows for versatile chemical modifications, while the cyclopropoxy and fluorine groups enhance its stability and lipophilicity.

Properties

CAS No.

2007827-80-5

Molecular Formula

C10H10BrFO

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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